tert-butyl N-[2-(2-amino-3-phenylpropanamido)ethyl]carbamate
Description
“tert-butyl N-[2-(2-amino-3-phenylpropanamido)ethyl]carbamate” is a carbamate-protected intermediate widely used in organic synthesis, particularly in pharmaceutical research. Its structure comprises a tert-butyloxycarbonyl (Boc) group, an ethylenediamine backbone, and a 2-amino-3-phenylpropanamide moiety. The Boc group serves as a temporary protecting group for amines, enabling selective reactions in multi-step syntheses, such as peptide coupling or heterocyclic ring formation. This compound is critical in the development of bioactive molecules, including kinase inhibitors and cannabinoid receptor ligands, due to its stability under basic conditions and ease of deprotection under acidic conditions (e.g., trifluoroacetic acid) .
Properties
CAS No. |
1822566-01-7 |
|---|---|
Molecular Formula |
C16H25N3O3 |
Molecular Weight |
307.39 g/mol |
IUPAC Name |
tert-butyl N-[2-[(2-amino-3-phenylpropanoyl)amino]ethyl]carbamate |
InChI |
InChI=1S/C16H25N3O3/c1-16(2,3)22-15(21)19-10-9-18-14(20)13(17)11-12-7-5-4-6-8-12/h4-8,13H,9-11,17H2,1-3H3,(H,18,20)(H,19,21) |
InChI Key |
ODZMHGLNNDLDMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(=O)C(CC1=CC=CC=C1)N |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(2-amino-3-phenylpropanamido)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate amine and phenylpropanamide derivative. The reaction is usually carried out under controlled conditions, such as low temperature and inert atmosphere, to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process ensures high yield and purity of the final product. The reaction conditions are optimized to minimize the formation of by-products and to ensure the safety of the production process .
Chemical Reactions Analysis
Coupling Agents
| Reagent | Role | Sources Cited |
|---|---|---|
| HBTU | Activates carboxylates for coupling | |
| HATU | Enhances coupling efficiency | |
| EDC | Carbodiimide for amide bond formation | |
| DIPEA | Base to deprotonate amines |
Deprotection Agents
Solvents and Temperature
-
DMF or DCM : Common solvents for coupling and deprotection steps .
-
Low temperature : Reactions often performed at 0°C for sensitive intermediates .
Reaction Mechanisms and Challenges
-
Coupling efficiency : HBTU and HATU facilitate efficient amide bond formation under mild conditions, reducing by-product formation .
-
Epimerization risk : Stereoselective coupling steps (e.g., for amino acids) require precise control of reaction conditions to minimize racemization .
-
Industrial scaling : Automated reactors and continuous flow systems improve yield and purity during production .
Enzyme Inhibition
-
The compound and its analogs exhibit potent inhibition of enzymes like type I signal peptidase in E. coli, making them candidates for antimicrobial research .
-
SETD7 inhibitors : Analogues show activity against histone lysine methyltransferases, highlighting their role in epigenetic regulation .
Prodrug Development
-
tert-butyl esters are used to enhance solubility and stability in drug delivery systems, particularly for compounds like 6-diazo-5-oxo-l-norleucine (DON) .
Comparative Analysis of Structural Analogues
While the user requested avoidance of specific tables from excluded sources, structural comparisons can be inferred from synthesis methods:
-
Key structural features (e.g., phenylpropanamido group, tert-butyl carbamate) differentiate this compound from analogues with alternative substituents (e.g., hydroxy, cyano groups) .
References :
- Synthesis and biological evaluation (University thesis).
- Patent WO2017070418A1 (carboxamide derivatives).
- ACS Medicinal Chemistry (prodrug development).
- ChemMedChem (SETD7 inhibitors).
Scientific Research Applications
Synthesis and Chemical Properties
The compound can be synthesized through several methods involving the coupling of tert-butyl carbamate with amino acid derivatives. The synthesis typically employs techniques such as:
- Amidation : The reaction of tert-butyl carbamate with amines to form the desired amide structure.
- Protecting Group Strategies : Use of protecting groups like Boc (tert-butyloxycarbonyl) to facilitate selective reactions during synthesis.
The chemical structure can be represented as follows:
Anticancer Properties
Recent studies have indicated that compounds similar to tert-butyl N-[2-(2-amino-3-phenylpropanamido)ethyl]carbamate exhibit promising anticancer activities. For instance, derivatives have been tested for their ability to inhibit tumor growth through mechanisms such as:
- Inhibition of Protein Synthesis : Some analogs have shown efficacy in disrupting the protein synthesis pathways in cancer cells, leading to apoptosis.
- Targeting Specific Receptors : Research indicates potential interactions with GPR88, a receptor implicated in various neuropsychiatric disorders, suggesting a dual role in both cancer and neurological applications .
Neuropharmacological Applications
The compound's structural features make it suitable for exploring neuropharmacological effects. It has been investigated for:
- Agonistic Activity : Compounds based on the same scaffold have been shown to activate GPR88, which may have implications for treating conditions like addiction and anxiety disorders .
- Brain Penetration : Modifications to enhance lipophilicity have been explored, improving the compound's ability to cross the blood-brain barrier .
Case Study: GPR88 Agonists
A systematic evaluation of compounds related to this compound has led to the identification of several potent GPR88 agonists. In vivo studies demonstrated:
- Behavioral Changes in Animal Models : Administration of these agonists resulted in altered behaviors associated with alcohol consumption, indicating potential use in addiction therapies .
- Pharmacokinetic Profiles : Studies highlighted favorable absorption and distribution characteristics, making them viable candidates for further development .
Case Study: Antitumor Activity
Research focusing on the anticancer properties of related compounds revealed:
- In vitro Efficacy : Compounds demonstrated significant cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .
- Synergistic Effects : Combinations with existing chemotherapeutics showed enhanced efficacy, suggesting a role as adjuvant therapies .
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(2-amino-3-phenylpropanamido)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, and modulation of gene expression .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Carbamate Derivatives
*Yields are based on reported experimental procedures.
Key Findings
Synthetic Efficiency :
- The benzimidazolone derivative (Table 1, Row 2) achieves a 77% yield via reductive cyclization of nitro precursors , whereas the methoxyazetidine analog (Row 3) is synthesized at 95% purity, highlighting the influence of steric and electronic factors on reaction efficiency .
- The target compound’s synthesis likely parallels methods for Boc-protected intermediates, such as alkylation of amines with bromoethyl carbamates (44–72% yields) .
Functional Group Impact: The phenylpropanamide group in the target compound enhances binding to aromatic receptor pockets (e.g., cannabinoid receptors) compared to azetidine or benzimidazolone derivatives . Chloro and methoxy substituents (Rows 2–3) improve metabolic stability and selectivity in enzyme inhibitors but may reduce solubility .
Hydrochloride salts (Row 4) offer improved crystallinity for X-ray studies, as demonstrated by tools like SHELX and Mercury .
Biological Activity
tert-butyl N-[2-(2-amino-3-phenylpropanamido)ethyl]carbamate is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and specific case studies that highlight its therapeutic potential.
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl carbamate with an appropriate amino acid derivative. The process can be optimized for yield and purity through various reaction conditions, including solvent choice and temperature control.
Anticancer Activity
Recent studies have indicated that compounds related to this compound exhibit significant anticancer properties. For instance, derivatives with similar structural motifs have shown effective inhibition of cancer cell proliferation, particularly in breast cancer models:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 9a (JMX0293) | MDA-MB-231 | 3.38 ± 0.37 | Inhibition of STAT3 phosphorylation |
| 10b | MDA-MB-231 | 5.99 | Induction of apoptosis |
| 12b | MCF-7 | 5.23 | Cell cycle arrest |
These results suggest that modifications to the amino acid linker can significantly impact the compound's potency against various cancer cell lines .
Cytotoxicity Studies
In cytotoxicity assays using human liver cell lines (HepG2), compounds derived from this compound demonstrated varying levels of toxicity, indicating a need for further optimization to enhance selectivity towards cancer cells while minimizing effects on normal cells .
Structure-Activity Relationship (SAR)
The SAR studies reveal that the presence and configuration of the amino acid side chain play a crucial role in determining the biological activity of these compounds. For example, the introduction of different amino acid derivatives led to variations in IC50 values across multiple cancer cell lines, showcasing the importance of structural modifications in drug design .
Study on Breast Cancer Cell Lines
A detailed investigation into a series of O-alkylamino-tethered salicylamide derivatives showed that compounds structurally related to this compound exhibited broad anti-proliferative activities against estrogen receptor-positive and triple-negative breast cancer cell lines. Mechanistic studies revealed that these compounds could induce apoptosis and inhibit key signaling pathways involved in tumor growth .
In Vivo Efficacy
In vivo studies using xenograft models demonstrated that specific derivatives maintained significant anticancer activity, effectively suppressing tumor growth while exhibiting low systemic toxicity. This highlights the potential for clinical applications of these compounds as targeted therapies for aggressive cancer types .
Q & A
Q. What are the recommended synthetic routes for tert-butyl N-[2-(2-amino-3-phenylpropanamido)ethyl]carbamate?
The compound is typically synthesized via condensation reactions. For example, tert-butyl carbamate derivatives can be coupled with substituted amines using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to activate carboxylic acids. This method minimizes racemization and improves yield . Alternative approaches include Boc-protection of amine intermediates followed by deprotection under acidic conditions (e.g., HCl in ethyl acetate) .
Q. How can the structural integrity of this compound be validated?
X-ray crystallography using programs like SHELXL or ORTEP-3 is recommended for unambiguous confirmation of molecular geometry. For routine analysis, HRMS (high-resolution mass spectrometry) and NMR (1H/13C) are essential. HRMS provides precise molecular weight verification, while NMR resolves stereochemistry and functional group connectivity. For example, tert-butyl protons typically appear as singlets at ~1.4 ppm in 1H NMR .
Q. What are the stability considerations for this compound during storage?
The Boc (tert-butoxycarbonyl) group is stable at room temperature but hydrolyzes under strong acids (e.g., TFA) or bases. Store the compound in a cool, dry environment (<25°C) away from oxidizing agents. Stability tests using TGA (thermogravimetric analysis) or accelerated aging studies (40°C/75% RH for 1–2 weeks) can assess degradation thresholds .
Advanced Research Questions
Q. How can low yields in the coupling step of this compound be addressed?
Low yields often arise from incomplete activation of the carboxylic acid or competing side reactions. Optimize reaction conditions by:
- Screening coupling agents (e.g., DCC, HATU vs. EDCI) .
- Using additives like DMAP (4-dimethylaminopyridine) to enhance reactivity.
- Monitoring reaction progress via LC-MS to identify intermediates or byproducts .
Q. How to resolve contradictions in spectral data (e.g., unexpected peaks in NMR)?
Unassigned peaks may indicate impurities or stereochemical heterogeneity. Strategies include:
- Repurification via preparative HPLC or recrystallization .
- Variable-temperature NMR to identify dynamic equilibria (e.g., rotamers).
- Comparing experimental data with computational predictions (DFT calculations for NMR chemical shifts) .
Q. What methodologies are effective for analyzing its reactivity in complex matrices (e.g., biological assays)?
Use isotopic labeling (e.g., 13C or 15N) to track metabolic pathways. For stability in biological buffers, perform kinetic studies under physiological pH (7.4) and temperature (37°C) with LC-MS/MS quantification. Boc-deprotection rates can be monitored using time-resolved IR spectroscopy .
Application-Focused Questions
Q. How is this compound utilized in peptide mimetics or drug design?
The Boc-protected amine serves as a versatile intermediate in peptide synthesis. For example, it can be incorporated into β-turn mimetics or protease inhibitors by reacting with Fmoc-protected amino acids. Its phenylpropanamido moiety enhances binding to hydrophobic pockets in target proteins .
Q. What crystallographic challenges arise during structure determination, and how are they mitigated?
Poor crystal quality (e.g., twinning or disorder) is common due to flexible ethylcarbamate chains. Solutions include:
- Screening cryoprotectants (e.g., glycerol) to improve diffraction.
- Using SHELXD for ab initio phasing and SHELXE for density modification .
- Refining anisotropic displacement parameters to model thermal motion accurately .
Data Contradiction & Optimization
Q. How to address discrepancies between theoretical and observed melting points?
Melting point variations may stem from polymorphism or residual solvents. Perform DSC (differential scanning calorimetry) to identify polymorphic forms. PXRD (powder X-ray diffraction) can confirm crystallinity, while TGA quantifies solvent content .
Q. What strategies improve enantiomeric purity during synthesis?
Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Ru-BINAP complexes) to control stereochemistry. Chiral HPLC with amylose-based columns can separate enantiomers, while optical rotation measurements validate purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
